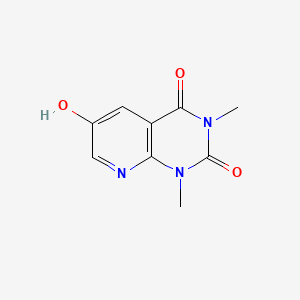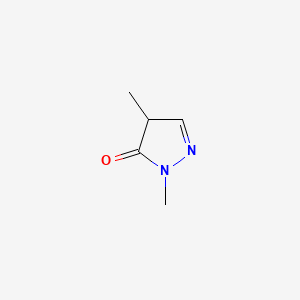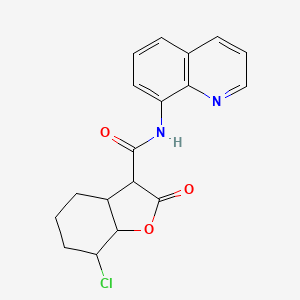
7-Chloro-2-oxo-N-(quinolin-8-yl)octahydro-1-benzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-oxo-N-(quinolin-8-yl)octahydrobenzofuran-3-carboxamide is a complex organic compound that features a quinoline moiety, a benzofuran ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-oxo-N-(quinolin-8-yl)octahydrobenzofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzofuran ring followed by the introduction of the quinoline moiety and the carboxamide group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-oxo-N-(quinolin-8-yl)octahydrobenzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
7-Chloro-2-oxo-N-(quinolin-8-yl)octahydrobenzofuran-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-2-oxo-N-(quinolin-8-yl)octahydrobenzofuran-3-carboxamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzofuran ring may also contribute to the compound’s overall activity by enhancing its binding affinity to the target molecules. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share the quinoline moiety and have similar biological activities.
Benzofuran derivatives: These compounds share the benzofuran ring and are studied for their diverse biological properties.
Carboxamide derivatives: These compounds share the carboxamide group and are known for their therapeutic potential.
Uniqueness
7-Chloro-2-oxo-N-(quinolin-8-yl)octahydrobenzofuran-3-carboxamide is unique due to its combination of the quinoline moiety, benzofuran ring, and carboxamide group. This unique structure may confer distinct biological activities and therapeutic potential, making it a valuable compound for further research and development.
Properties
CAS No. |
62737-31-9 |
|---|---|
Molecular Formula |
C18H17ClN2O3 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
7-chloro-2-oxo-N-quinolin-8-yl-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C18H17ClN2O3/c19-12-7-2-6-11-14(18(23)24-16(11)12)17(22)21-13-8-1-4-10-5-3-9-20-15(10)13/h1,3-5,8-9,11-12,14,16H,2,6-7H2,(H,21,22) |
InChI Key |
KKCPOACERYMAMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(C1)Cl)OC(=O)C2C(=O)NC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane](/img/structure/B15214509.png)
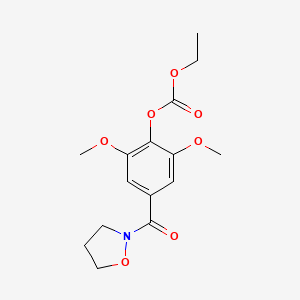
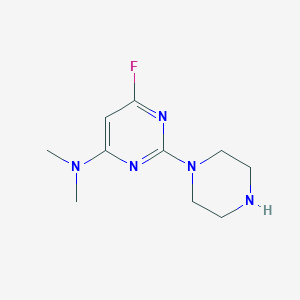

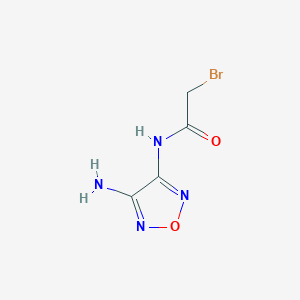
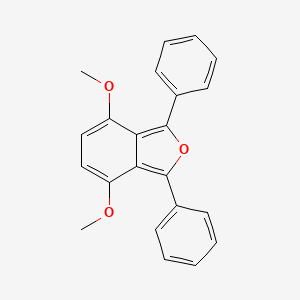
![Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-](/img/structure/B15214555.png)
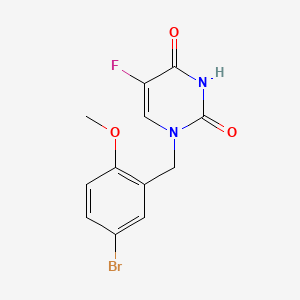

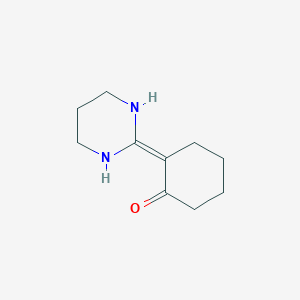
![5-Amino-2-{[(pyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15214575.png)
